molecular formula C18H19ClN2O2 B11112274 N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B11112274
M. Wt: 330.8 g/mol
InChI Key: AQPDDJOKJWRUJH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is a synthetic organic compound It is characterized by the presence of both chlorophenethyl and ethylphenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-chlorophenethylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst or a base to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE may have several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of phenethyl and phenyl groups on biological systems.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE: Similar structure but lacks the phenethyl group.

    N-(4-CHLOROPHENETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-(4-CHLOROPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of both chlorophenethyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)oxamide

InChI

InChI=1S/C18H19ClN2O2/c1-2-13-5-9-16(10-6-13)21-18(23)17(22)20-12-11-14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

AQPDDJOKJWRUJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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